

# An In-Depth Technical Guide to 5-Methyl-1H-imidazole-4-carbaldehyde

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## Compound of Interest

Compound Name: 5-Methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1351182

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methyl-1H-imidazole-4-carbaldehyde**, a key building block in synthetic and medicinal chemistry. This document outlines its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutic agents.

## Chemical Identity and Properties

**5-Methyl-1H-imidazole-4-carbaldehyde** is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a reactive aldehyde group and an imidazole ring, allows for a wide array of chemical modifications.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
IUPAC Name	5-methyl-1H-imidazole-4-carbaldehyde	[1]
CAS Number	68282-53-1	[1]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	
Molecular Weight	110.11 g/mol	[1]
Appearance	White to yellow powder or crystals	
Melting Point	168-170 °C	[2]
Solubility	Soluble in water (23 g/L at 25°C)	[2]
InChI Key	KMWCSNCHNHSEXIF-UHFFFAOYSA-N	[1]

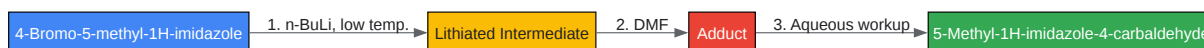
Table 2: Spectroscopic Data

Type	Data	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 9.83 (s, 1H, CHO), 7.62 (s, 1H, imidazole-H), 2.38 (s, 3H, CH <sub>3</sub> )	[3]
<sup>13</sup> C NMR	Data available in spectral databases.	[4][5]
IR (ATR, v/cm <sup>-1</sup> )	3088, 2936, 2841, 1659, 1598	[3]
Mass Spectrometry (ESI-MS)	m/z = 235 [M+H] <sup>+</sup> for a derivative	[3]

## Synthesis and Reactivity

The aldehyde functionality and the imidazole ring are the primary sites of reactivity, making this compound a valuable precursor for a diverse range of more complex molecules.[6]

One common method for synthesizing imidazole-4-carbaldehydes involves the formylation of a corresponding halogenated imidazole. This is typically achieved through a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[6]

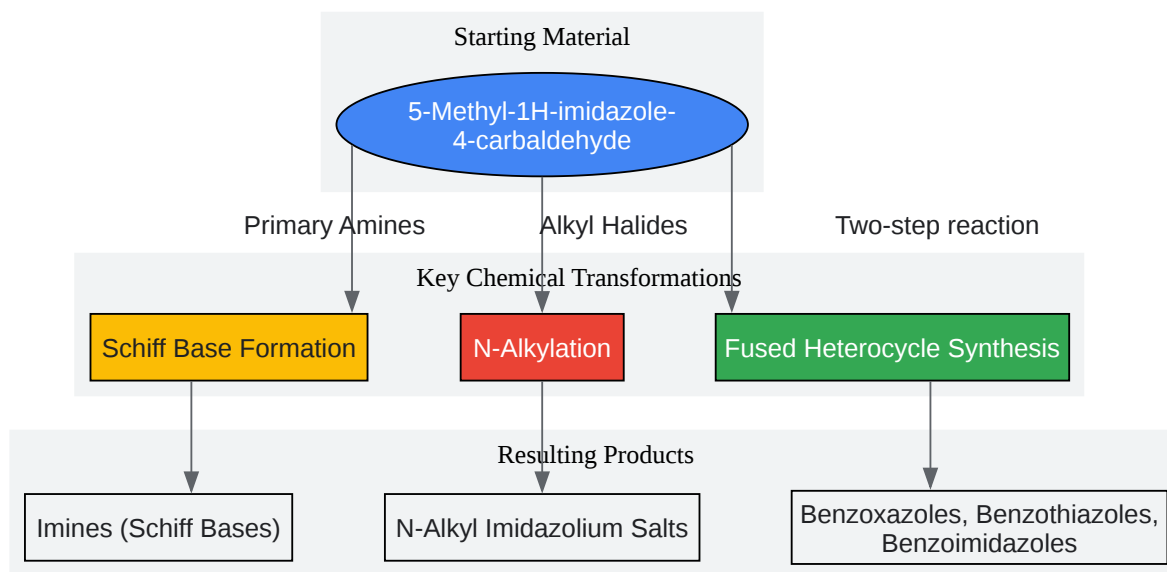


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Caption: Synthesis via Metal-Halogen Exchange.

The aldehyde group is highly reactive and participates in numerous transformations, including the formation of Schiff bases, which are important ligands in coordination chemistry.[6] It is also a key starting material for creating fused heterocyclic systems.[6]

- Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases).[6]
- N-Alkylation: The nitrogen atoms on the imidazole ring can be alkylated to produce various N-substituted derivatives.[3][7]
- Fused Heterocycles: The aldehyde group can be used to construct fused ring systems, such as benzoxazoles, benzothiazoles, and benzoimidazoles, through multi-step reactions.[3][7]



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Caption: Key Reaction Pathways.

## Experimental Protocols

The following are examples of experimental procedures involving **5-Methyl-1H-imidazole-4-carbaldehyde**.

This protocol details the tosylation of the imidazole nitrogen, a common strategy to introduce a protecting group or modify the electronic properties of the ring.

Procedure:

- Suspend **5-Methyl-1H-imidazole-4-carbaldehyde** (20 g) in N,N-dimethylformamide (100 ml).[8]
- Add triethylamine (20.5 g) and p-toluenesulfonyl chloride (38 g) to the suspension.[8]

- Stir the mixture under ice-cooling for two hours.[8]
- Dilute the reaction mixture with water (600 ml).[8]
- Filter the separated organic layer.[8]
- Suspend the resulting residue in methanol (100 ml) and stir at ambient temperature for two hours.[8]
- Cool and filter the mixture to obtain the product, 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde (40.3 g).[8]

This procedure describes the derivatization of the N-1 atom of the imidazole ring.[3][7]

Procedure:

- Treat 4-Methyl-5-imidazole carbaldehyde (0.5 g, 4.5 mmol) with sodium hydride (60%, 220 mg, 5.5 mmol) in dry DMF (120 mL) at room temperature for 5 minutes.[3]
- Add the desired alkyl halide (e.g., 2-phenylethylbromide, 0.7 mL, 5 mmol) to the mixture.[3]
- Stir the reaction at room temperature for 20 hours.[3]
- Quench the reaction by adding a saturated sodium carbonate solution (25 mL).[7]
- Extract the product with ethyl acetate (3 x 30 mL).[7]
- Dry the combined organic extracts over sodium sulfate, filter, and concentrate using a rotary evaporator.[7]
- Purify the resulting residue by column chromatography on silica gel.[7]

## Applications in Drug Development and Materials Science

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. **5-Methyl-1H-imidazole-4-carbaldehyde** is a

valuable starting material for the synthesis of derivatives with potential therapeutic applications, including antifungal, antibacterial, anticancer, and antimalarial agents.[3]

Its derivatives are also used in materials science for the creation of:

- Imidazolate-based metal-organic frameworks (MOFs).[2]
- Coordination compounds with metals such as copper(II).[2]
- Novel imidazolium salts.[3][7]

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